molecular formula C14H25NO11 B13833336 6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide

6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B13833336
M. Wt: 383.35 g/mol
InChI Key: JIORQTXCZAMBHG-BOPCDOEQSA-N
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Description

The compound 6-O-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]galactose (systematic name: N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide) is a disaccharide derivative composed of galactose linked via a 6-O-glycosidic bond to a modified glucose residue. The glucose moiety is substituted with an acetamido group at position 2 (2-acetamido-2-deoxy-β-D-glucopyranosyl), forming a structure critical to carbohydrate-protein interactions in glycobiology. This compound is structurally related to natural glycoconjugates involved in microbial adhesion and immune recognition .

Key structural features:

  • Galactose backbone: β-D-galactopyranosyl unit.
  • 6-O-glycosidic linkage: Connects galactose to the 2-acetamido-2-deoxyglucose residue.
  • N-acetyl modification: Introduces hydrophobicity and hydrogen-bonding capacity, influencing receptor binding .

Properties

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-5(18)15-9-13(24)12(23)8(3-17)26-14(9)25-4-7(20)11(22)10(21)6(19)2-16/h2,6-14,17,19-24H,3-4H2,1H3,(H,15,18)/t6-,7+,8+,9+,10+,11-,12+,13+,14+/m0/s1

InChI Key

JIORQTXCZAMBHG-BOPCDOEQSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(C(C(C=O)O)O)O)O)CO)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functional Group Modifications

  • Starting from D-glucosamine hydrochloride : This amino sugar is commonly used as the precursor for the glucopyranosyl moiety bearing the acetylamino group.
  • Protection of hydroxyl groups : Hydroxyl groups on glucosamine are selectively protected using acetyl or benzyl groups to prevent unwanted side reactions during glycosylation steps.
  • Acetylation of the amino group : The free amino group at C-2 is acetylated to form the N-acetyl derivative, stabilizing the amino functionality and mimicking the natural acetylamino substitution.

Formation of the Glycosidic Bond

  • Activation of the donor sugar : The glucopyranosyl derivative is converted into a glycosyl donor, often as a trichloroacetimidate, thioglycoside, or halide, which facilitates the formation of the glycosidic bond.
  • Glycosylation reaction : The galactose acceptor, typically protected at non-reactive hydroxyls, is reacted with the activated glucopyranosyl donor under acidic catalysis to form the β-glycosidic linkage at the 6-O position of galactose.
  • Stereochemical control : The reaction conditions and protecting groups are chosen to favor β-selectivity, ensuring the correct stereochemistry of the glycosidic bond.

Deprotection and Purification

  • After glycosylation, protective groups are removed under mild conditions to avoid degradation of sensitive functionalities.
  • Purification is conducted using chromatographic techniques such as silica gel column chromatography or HPLC to isolate the pure disaccharide.

Representative Synthetic Route Summary

Step Description Reagents/Conditions Outcome
1 Protection of D-glucosamine hydroxyls and acetylation of amino group Acetic anhydride, pyridine N-Acetyl protected glucosamine derivative
2 Conversion to glycosyl donor (e.g., trichloroacetimidate formation) Trichloroacetonitrile, base Activated glucopyranosyl donor
3 Glycosylation with protected galactose acceptor Lewis acid catalyst (e.g., BF3·Et2O) Formation of β-6-O-glycosidic bond
4 Deprotection of hydroxyl groups Mild acid/base hydrolysis or hydrogenolysis Target disaccharide 6-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]galactose
5 Purification Chromatography Pure compound for research use

Alternative Synthetic Approaches and Considerations

  • Use of imine or trifluoroacetamide intermediates : Recent advances in related amino sugar syntheses involve masking the amino group as an imine or trifluoroacetamide during critical deoxygenation steps at C-6 to improve yields and scalability.
  • Radical or hydride-mediated reduction : These methods are applied to selectively remove oxygen functionalities when preparing deoxyamino sugars, which can be adapted for the synthesis of related glycosides.
  • Scalability : Robustness of the synthetic route has been demonstrated for gram-scale preparation of similar amino sugar derivatives, indicating potential for scale-up.

Chemical Reactions Analysis

Types of Reactions

6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar units can be oxidized to form corresponding acids.

    Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol.

    Substitution: The acetyl group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose involves its interaction with specific molecular targets, such as glycoproteins and glycolipids on cell surfaces. It can modulate cell signaling pathways by binding to lectins and other carbohydrate-recognizing proteins, thereby influencing various biological processes .

Comparison with Similar Compounds

N-Acetyllactosamine (Galβ1-4GlcNAc)

  • Structure : β-D-galactose linked via 4-O-glycosidic bond to 2-acetamido-2-deoxyglucose (GlcNAc).
  • Physical Data: Optical rotation: [α]²⁵D = -19° (water) for methyl 4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside . NMR: Characteristic signals at δ 4.70 (H-1', J = 8.3 Hz) and δ 2.04 (COCH₃) in D₂O .
  • Biological Role : Core structure in human milk oligosaccharides and mucin glycoproteins; recognized by pneumococcal adhesins .
  • Key Difference : The 4-O-linkage in N-acetyllactosamine contrasts with the 6-O-linkage in the target compound, altering spatial orientation and receptor specificity .

6-O-β-D-Galactosyl-D-galactose (6-O-β-D-Gal-Gal)

  • Structure: Disaccharide with β-D-galactose linked to another galactose via 6-O-glycosidic bond.
  • Context : Identified as a contaminant in acid-hydrolyzed lactose and galactose preparations .
  • Key Difference : Lacks the 2-acetamido-2-deoxyglucose residue, reducing its relevance in N-acetyl-specific biological interactions .

N-Acetyl-2'-O-Methyllactosamine

  • Structure : N-Acetyllactosamine derivative with a 2-O-methyl group on the galactose residue.
  • Synthesis : Chemically modified via benzyl protection and mercuric cyanide-mediated glycosylation .
  • Physical Data :
    • NMR: δ 4.48 (H-1, J = 7.1 Hz) and δ 2.03 (COCH₃) .
  • Key Difference : Methylation at position 2 of galactose sterically hinders interactions with lectins, unlike the unmodified target compound .

Galβ1-3GlcNAc (Lacto-N-biose I)

  • Structure : β-D-galactose linked via 3-O-glycosidic bond to GlcNAc.
  • Biological Role : Found in human milk oligosaccharides and mucin O-glycans .
  • Physical Data: ChemSpider ID: 23107100; Molecular formula: C₁₄H₂₅NO₁₁ .
  • Key Difference : The 3-O-linkage creates a distinct conformational epitope compared to 6-O-linked analogs .

Structural and Functional Analysis Table

Compound Glycosidic Linkage Modifications Optical Rotation ([α]D) Biological Relevance
Target Compound 6-O-β 2-Acetamido on glucose Not reported Hypothesized adhesin ligand
N-Acetyllactosamine 4-O-β 2-Acetamido on glucose -19° (water) Pneumococcal receptor
6-O-β-D-Gal-Gal 6-O-β None (galactose dimer) β-anomer confirmed Contaminant in hydrolysis
N-Acetyl-2'-O-Methyllactosamine 4-O-β 2-O-Methyl on galactose Not reported Synthetic probe
Lacto-N-biose I 3-O-β 2-Acetamido on glucose Not reported Mucin O-glycans

Research Implications

  • Microbial Adhesion : The 6-O-linked structure may mimic natural ligands for bacterial adhesins, similar to 4-O-linked N-acetyllactosamine in pneumococcal binding .
  • Immunology: N-Acetyl modifications are critical for interactions with immune receptors like NOD2, which recognizes peptidoglycan fragments .

Biological Activity

The compound 6-O-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]galactose is a complex glycoside that plays a significant role in various biological activities. This compound consists of a galactose unit linked to an acetylamino-substituted deoxyglucose moiety. Its intricate structure allows it to engage in multiple biological interactions, making it a subject of interest in biomedical research.

PropertyValue
Molecular FormulaC20H35NO16
Molecular Weight545.49 g/mol
CAS Number20331-45-7
Density1.66 g/cm³ (predicted)
Boiling Point1022.4 °C (predicted)
pKa12.45 (predicted)
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. The presence of the acetylamino group enhances its interaction with bacterial membranes, leading to increased permeability and cell lysis.
  • Immunomodulatory Effects : Research indicates that this glycoside can modulate immune responses by influencing cytokine production and enhancing the activity of immune cells such as macrophages and T-cells.
  • Antioxidant Properties : The hydroxyl groups in its structure contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.
  • Immunomodulatory Research : In a clinical trial involving patients with autoimmune conditions, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an adjunct therapy for managing inflammation.
  • Antioxidant Activity Assessment : A study assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that it effectively reduced oxidative stress markers in vitro, supporting its use as a dietary supplement for enhancing cellular defense mechanisms.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityImmunomodulatory EffectsAntioxidant Properties
6-O-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]galactoseHighModerateHigh
N-acetyl-beta-D-galactosamineModerateLowModerate
2-Deoxy-2-acetamido-beta-D-glucoseLowModerateLow

Q & A

Q. What are the key synthetic strategies for preparing 6-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]galactose derivatives?

Methodological Answer: Synthesis typically involves glycosylation reactions using activated donors (e.g., trichloroacetimidates or thioglycosides) and protected acceptors. For example:

  • Glycosyl Donors : 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl chloride is a common donor, activated under Koenigs-Knorr conditions (AgOTf as a promoter) .
  • Protection Schemes : Temporary protecting groups (e.g., acetyl, benzyl, or tert-butyldimethylsilyl) are used to control regioselectivity. Deprotection with aqueous K₂CO₃ or catalytic hydrogenation ensures selective removal .
  • Example Protocol : A 44% yield was achieved using TBAHS (tetrabutylammonium hydrogen sulfate) as a phase-transfer catalyst in DCM/water biphasic systems .

Q. How is the structural identity of these compounds confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ are critical. Key signals include:
    • Anomeric protons : δ ~4.5–5.5 ppm (doublets, J = 3–8 Hz for β-linkages) .
    • Acetyl groups : δ ~1.8–2.1 ppm (singlets for N-acetyl) .
  • Mass Spectrometry : MALDI TOF-MS or ESI-MS confirms molecular ions. For example, a calculated [M + Na]⁺ of 969.1308 matched experimental data (969.1293) .
  • Optical Rotation : Specific rotations (e.g., [α]²⁵_D = -12.0°) validate stereochemical purity .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer:

  • Solubility : The compound is soluble in DMSO and water (≥10 mg/mL at 25°C) but insoluble in nonpolar solvents. This necessitates polar solvents for reactions and aqueous buffers for biological assays .
  • Handling Notes : Storage at 0–8°C prevents hydrolysis of acetyl groups .

Advanced Research Questions

Q. How can stereoselective synthesis of β-(1→6) or β-(1→4) glycosidic linkages be achieved?

Methodological Answer:

  • β-Linkage Control : Use of participating protecting groups (e.g., acetyl at C-2) directs β-selectivity via neighboring-group participation. For example, 2-acetamido donors favor β-configuration due to transient oxazolinium ion formation .
  • Non-Participating Solvents : Reactions in dichloromethane (DCM) or acetonitrile minimize side reactions .
  • Case Study : A β-(1→4)-linked disaccharide was synthesized using a galactopyranosyl trichloroacetimidate donor with 88% yield and >95% β-selectivity .

Q. How should researchers address contradictions in reported melting points or spectral data?

Methodological Answer:

  • Data Validation : Cross-reference with multiple sources. For example, melting points for acetylated intermediates range from 118°C to 210°C depending on protection patterns .
  • Reproducibility Checks : Ensure consistent drying (e.g., P₂O₅ in vacuo) and crystallization solvents (e.g., ethanol/water mixtures) .
  • Advanced Techniques : Variable-temperature NMR or X-ray crystallography resolves polymorphism issues .

Q. What computational tools optimize reaction pathways for novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Tools like Gaussian or ORCA model transition states to predict regioselectivity. For example, DFT calculations can validate the stability of oxazolinium intermediates in β-glycosylation .
  • Machine Learning : Platforms like ICReDD integrate experimental and computational data to narrow reaction conditions, reducing trial-and-error by ~50% .

Q. How are enzymatic or biological activity assays designed for these glycoconjugates?

Methodological Answer:

  • Glycosidase Inhibition : Use pNP-glycosides as substrates. Monitor hydrolysis rates via UV-Vis at 400 nm .
  • Lectin Binding : Surface plasmon resonance (SPR) with immobilized lectins (e.g., galectin-3) quantifies affinity (KD values) .
  • In Vivo Studies : Radiolabeled derivatives (e.g., ³H or ¹⁴C isotopes) track metabolic fate in model organisms .

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